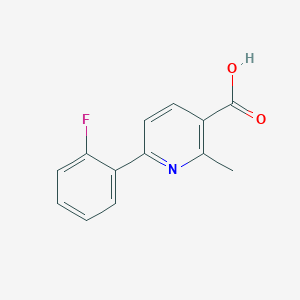
6-(2-Fluorophenyl)-2-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorophenyl)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a fluorophenyl group attached to the sixth position of the nicotinic acid ring and a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-2-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Fluorophenyl)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where substituents on the aromatic ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(2-Fluorophenyl)-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 6-(2-Fluorophenyl)-2-methylnicotinic acid involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the biological context and the specific target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluorophenylacetic acid
- 2-Methyl-6-nitrobenzoic acid
- 6-(2-Chlorophenyl)-2-methylnicotinic acid
Uniqueness
6-(2-Fluorophenyl)-2-methylnicotinic acid is unique due to the specific positioning of the fluorophenyl and methyl groups on the nicotinic acid ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C13H10FNO2 |
|---|---|
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
6-(2-fluorophenyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c1-8-9(13(16)17)6-7-12(15-8)10-4-2-3-5-11(10)14/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
CSPFAWWRCXEYHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


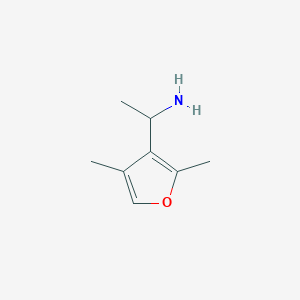
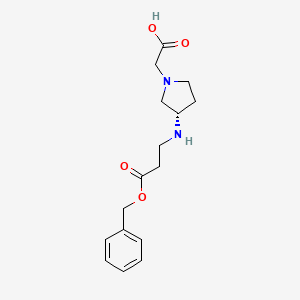

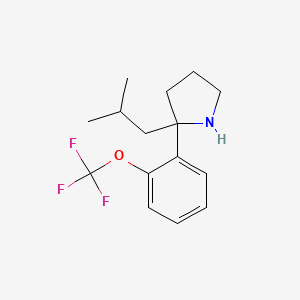
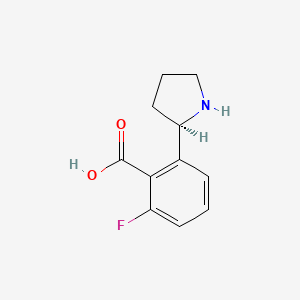
![2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15227699.png)

![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)
![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)



![7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15227751.png)
![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B15227754.png)
